![molecular formula C21H42O7 B14366104 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 91318-76-2](/img/structure/B14366104.png)
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound known for its unique structural properties It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with 2-(octyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
化学反応の分析
Types of Reactions
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of targeted drug delivery and controlled release systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions and other molecules. This is primarily due to the presence of multiple ether groups in its structure, which can coordinate with metal ions through lone pairs of electrons on the oxygen atoms. The formation of these complexes can influence various molecular targets and pathways, leading to the desired effects in different applications.
類似化合物との比較
Similar Compounds
Similar compounds to 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane include other crown ethers such as:
- 1,4,7,10,13-Pentaoxacyclopentadecane
- 1,4,7,10-Tetraoxacyclododecane
- 1,4,7-Trioxacyclononane
Uniqueness
What sets this compound apart from other crown ethers is its specific structural modification with the octyloxyethoxy group. This modification enhances its ability to interact with a broader range of molecules and ions, making it more versatile in various applications. Additionally, the presence of the octyloxyethoxy group can influence the compound’s solubility, stability, and overall reactivity, further distinguishing it from other similar compounds.
特性
CAS番号 |
91318-76-2 |
|---|---|
分子式 |
C21H42O7 |
分子量 |
406.6 g/mol |
IUPAC名 |
2-(2-octoxyethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-22-13-15-26-19-21-20-27-16-14-24-10-9-23-11-12-25-17-18-28-21/h21H,2-20H2,1H3 |
InChIキー |
UMLSYWZVEGAUSA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCCOCC1COCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
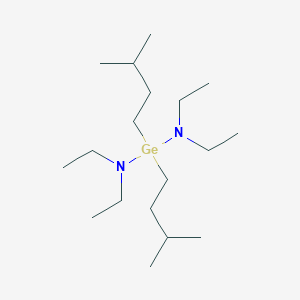
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
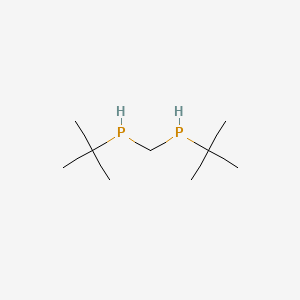
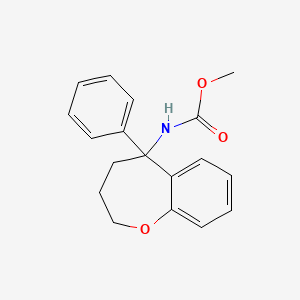
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

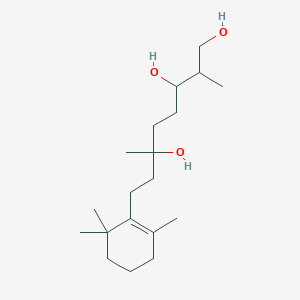
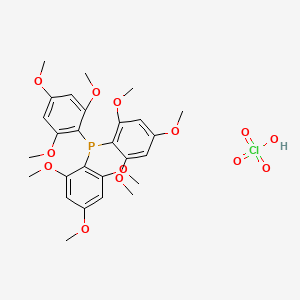
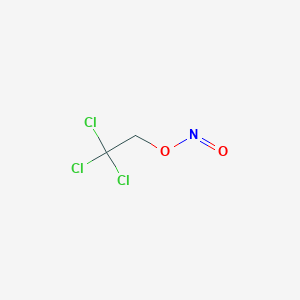
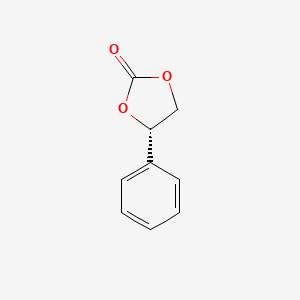
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
